molecular formula C14H19F3N2O3S B6972702 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide

3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide

Cat. No.: B6972702
M. Wt: 352.37 g/mol
InChI Key: RYBBJHOYGWSGHF-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This method often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by electron-withdrawing effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonamide moiety can interact with specific enzymes or receptors, modulating their activity. Detailed studies on the exact molecular pathways are ongoing and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-4-(trifluoromethyl)phenyl)methanol
  • Trifluoromethylated amines
  • Perfluoroalkyl amines

Uniqueness

Compared to similar compounds, 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonamide moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c1-19(2)11-4-3-5-12(10-11)23(20,21)18-13(14(15,16)17)6-8-22-9-7-13/h3-5,10,18H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBBJHOYGWSGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)NC2(CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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